
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium is a quaternary ammonium compound characterized by the presence of a butylsulfanyl group attached to the ethan-1-aminium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium typically involves the reaction of a suitable precursor with butylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the butylsulfanyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the butylsulfanyl group.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The butylsulfanyl group can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Butylsulfanyl)benzoimidazol-1-yl-acetic acid: A benzimidazole derivative with similar structural features.
tert-Butylsulfanylphthalonitriles: Compounds with tert-butylsulfanyl groups attached to phthalonitrile cores.
Uniqueness
2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium is unique due to its quaternary ammonium structure combined with a butylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74661-30-6 |
|---|---|
Molecular Formula |
C9H22NS+ |
Molecular Weight |
176.35 g/mol |
IUPAC Name |
2-butylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H22NS/c1-5-6-8-11-9-7-10(2,3)4/h5-9H2,1-4H3/q+1 |
InChI Key |
DUUGFWHKWPSHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
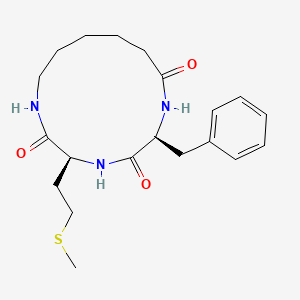

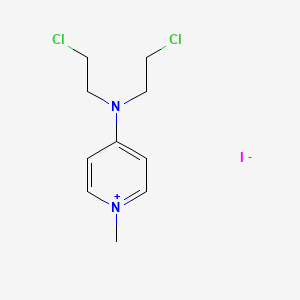
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
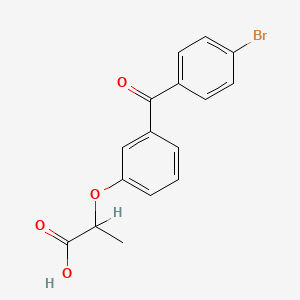
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
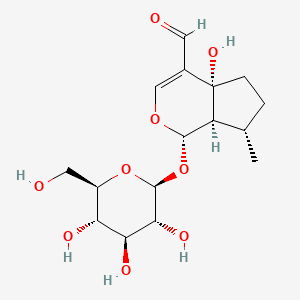


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
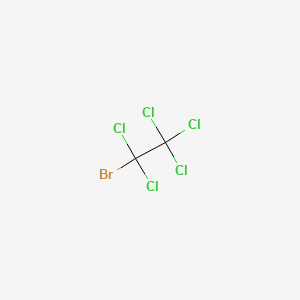
![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)
